Phloroglucide

Vue d'ensemble

Description

Phloroglucide is a naturally occurring compound found in a variety of plants, including wheat, barley, and rye. It has a wide range of interesting properties, from its ability to act as a natural insect repellent to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Plant Tissue Culture : Phloroglucinol is known to enhance shoot formation, somatic embryogenesis, and rooting in plant tissue culture studies. It shows potential for application across a wide range of plant species (Teixeira da Silva, Dobránszki, & Ross, 2013).

Synthesis of Aromatic Compounds : It assists in synthesizing polyfunctional aromatic ring systems, including phloroglucide analogs. These are useful for creating functional groups that are difficult to access through other methods (Khalafi‐Nezhad, Rad, & Hakimelahi, 2003).

Mass Spectrometry Studies : Derivatives from African Dryopteris species are used in mass spectrometry to study the loss of propene, which is produced by McLafferty rearrangement (Lounasmaa, Widén, & Reichstein, 1973).

Quantification in Cereal Chemistry : The phloroglucinol colorimetric method is used for quantifying wheat arabinoxylans, which are important for processing, quality, and nutrition (Kiszonas, Courtin, & Morris, 2012).

Herbicide Application : this compound acts as a herbicide by inhibiting the biosynthesis of aromatic amino acids (Casida & Durkin, 2017).

Imaging Technology : In diazonium thermosensitive systems, it is used as a black developing coupler to obtain black-like dye images (Sato, 1985).

Cancer Research : Phloroglucinol induces apoptosis in colon cancer cells, showing potential as an anticancer agent (Kang, Kim, & Nam, 2014).

Environmental and Aquaculture Applications : Phlorotannin affects the survival and growth of organisms, indicating its potential as a pesticide, herbicide, and algaecide (Harwanto et al., 2022).

Antimicrobial Applications : It serves as an active agent in antiseptics and disinfectants, showing broad-spectrum antimicrobial activity (Mcdonnell & Russell, 1999).

Antibacterial and Antifungal Activities : this compound derivatives demonstrate notable activities against various species of microorganisms, including Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa (Bargebid & Khabnadideh, 2020; Hwu et al., 1997).

Mécanisme D'action

Target of Action

Phloroglucinol, also known as Phloroglucide, primarily targets the smooth muscles of the digestive and biliary tracts . It is used as a spasmolytic agent to treat conditions such as colic and spastic pain .

Pharmacokinetics

It is known that phloroglucinol can exist in equilibrium with its keto tautomers, which may influence its absorption and bioavailability .

Result of Action

Phloroglucinol’s primary effect is the alleviation of spasmodic pain in the digestive and biliary tracts . By relaxing smooth muscles, it can help to alleviate conditions such as colic and other forms of spastic pain .

Action Environment

The action of Phloroglucinol can be influenced by environmental factors such as humidity and temperature. For instance, the dihydrate form of Phloroglucinol is unstable below 16% relative humidity and above 50°C . These factors can affect the stability of the compound and potentially its efficacy.

Safety and Hazards

Phloroglucinol may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Phloroglucinol plays a role in inhibiting the formation of advanced glycation end products (AGEs), which are compounds formed by non-enzymatic reactions between proteins and sugars . The inhibitory activity of Phloroglucinol on AGEs formation is stronger when electron-rich groups are present because of the addition of many oxygen atoms to the phlorotannins .

Cellular Effects

Phloroglucinol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which have been associated with diabetes, diabetic vascular complications, diabetic nephropathy, atherosclerosis, neurodegenerative diseases, and many other diabetic complications .

Molecular Mechanism

At the molecular level, Phloroglucinol exerts its effects through its inhibitory activity on the formation of AGEs. It interacts with biomolecules such as proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of AGEs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phloroglucinol have been observed to change over time. Studies have shown that Phloroglucinol has a stable phase that is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis .

Metabolic Pathways

Phloroglucinol is involved in the metabolic pathway that inhibits the formation of AGEs. It interacts with proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of these compounds .

Propriétés

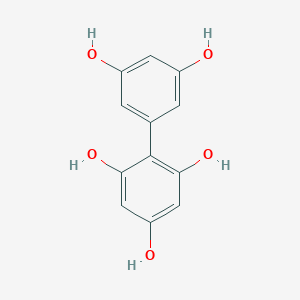

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYRZIVKKYRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197682 | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491-45-2 | |

| Record name | Phloroglucide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)